REACTION_SMILES
|
[Br:9][c:10]1[cH:11][c:12]([CH:13]=[O:14])[cH:15][cH:16][cH:17]1.[CH2:18]=[C:19]([CH3:20])[CH3:21].[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[cH:6][cH:7]1.[CH3:47][C:48]#[N:49].[CH3:50][CH2:51][O:52][C:53](=[O:54])[CH3:55].[F:22][C:23]([F:24])([F:25])[S:26]([O-:27])(=[O:28])=[O:29].[F:31][C:32]([F:33])([F:34])[S:35]([O-:36])(=[O:37])=[O:38].[F:39][C:40]([F:41])([F:42])[S:43]([O-:44])(=[O:45])=[O:46].[Yb+3:30]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:7]1)[C:19]([CH3:20])([CH3:21])[CH2:18][CH:13]([c:12]1[cH:11][c:10]([Br:9])[cH:17][cH:16][cH:15]1)[NH:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Yb+3]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2c(c1)C(C)(C)CC(c1cccc(Br)c1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |